Cas no 281221-72-5 (3-methylpyridine-2-sulfonyl chloride)

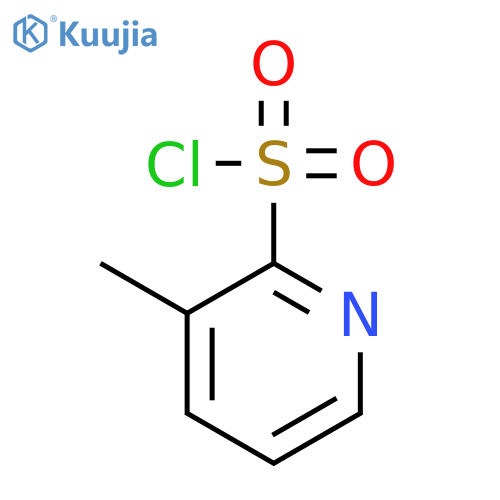

281221-72-5 structure

商品名:3-methylpyridine-2-sulfonyl chloride

CAS番号:281221-72-5

MF:C6H6ClNO2S

メガワット:191.635339260101

MDL:MFCD16697740

CID:1433572

PubChem ID:12295461

3-methylpyridine-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinesulfonyl chloride, 3-methyl-

- 3-methyl-pyridine-2-sulfonyl chloride

- 3-methylpyridine-2-sulfonyl chloride

- GS2904

- E79822

- EN300-274220

- 3-Methylpyridine-2-sulfonylchloride85%

- SCHEMBL1039344

- SRYKQBAZBAROTC-UHFFFAOYSA-N

- DB-339460

- 281221-72-5

-

- MDL: MFCD16697740

- インチ: InChI=1S/C6H6ClNO2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3

- InChIKey: SRYKQBAZBAROTC-UHFFFAOYSA-N

- ほほえんだ: CC1=C(N=CC=C1)S(=O)(=O)Cl

計算された属性

- せいみつぶんしりょう: 190.98088

- どういたいしつりょう: 190.9807773g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 55.4Ų

じっけんとくせい

- PSA: 47.03

3-methylpyridine-2-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1563048-100mg |

3-Methylpyridine-2-sulfonyl chloride |

281221-72-5 | 98% | 100mg |

¥1999 | 2023-04-14 | |

| Enamine | EN300-274220-0.5g |

3-methylpyridine-2-sulfonyl chloride |

281221-72-5 | 95.0% | 0.5g |

$933.0 | 2025-03-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1563048-1g |

3-Methylpyridine-2-sulfonyl chloride |

281221-72-5 | 98% | 1g |

¥8895 | 2023-04-14 | |

| Enamine | EN300-274220-2.5g |

3-methylpyridine-2-sulfonyl chloride |

281221-72-5 | 95.0% | 2.5g |

$1903.0 | 2025-03-20 | |

| Enamine | EN300-274220-0.1g |

3-methylpyridine-2-sulfonyl chloride |

281221-72-5 | 95.0% | 0.1g |

$855.0 | 2025-03-20 | |

| Enamine | EN300-274220-10g |

3-methylpyridine-2-sulfonyl chloride |

281221-72-5 | 10g |

$4176.0 | 2023-09-10 | ||

| Ambeed | A1274200-1g |

3-Methylpyridine-2-sulfonyl chloride |

281221-72-5 | 98% | 1g |

$820.0 | 2024-04-20 | |

| Enamine | EN300-274220-5g |

3-methylpyridine-2-sulfonyl chloride |

281221-72-5 | 5g |

$2816.0 | 2023-09-10 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1517-500mg |

3-Methyl-pyridine-2-sulfonyl chloride |

281221-72-5 | 97% | 500mg |

¥4800.42 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6879-1.0g |

3-methylpyridine-2-sulfonyl chloride |

281221-72-5 | 95% | 1.0g |

¥6039.0000 | 2024-08-03 |

3-methylpyridine-2-sulfonyl chloride 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

281221-72-5 (3-methylpyridine-2-sulfonyl chloride) 関連製品

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:281221-72-5)3-methylpyridine-2-sulfonyl chloride

清らかである:99%/99%/99%

はかる:100.0mg/250.0mg/1.0g

価格 ($):182.0/291.0/757.0